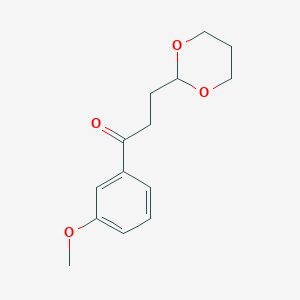

3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Urate is the ionized form of uric acid, a heterocyclic compound composed of carbon, nitrogen, oxygen, and hydrogen. It is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine. High concentrations of urate in the blood can lead to medical conditions such as gout and kidney stones .

準備方法

Synthetic Routes and Reaction Conditions: Urate can be synthesized through various methods, including neutralization, alkaline titration, and acid titration. These methods involve the crystallization of uric acid into monosodium urate crystals .

Industrial Production Methods: In industrial settings, urate is often produced by the enzymatic oxidation of uric acid using urate oxidase. This enzyme catalyzes the conversion of uric acid to allantoin, which is more soluble and easily excreted .

Types of Reactions:

Reduction: Urate can be reduced to form various intermediates, although this is less common.

Substitution: Urate can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Molecular oxygen and urate oxidase are commonly used.

Reduction: Reducing agents such as hydrogen gas or metal hydrides.

Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products:

Oxidation: Allantoin and hydrogen peroxide.

Reduction: Various reduced intermediates.

Substitution: Substituted urate derivatives.

科学的研究の応用

Physical Properties

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

- Solubility : Soluble in organic solvents such as ethanol and acetone.

Pharmaceutical Development

One of the primary applications of 3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various therapeutic agents. Its properties allow for modifications that can enhance bioactivity and selectivity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit anticancer properties. For instance, modifications to the methoxy group have been shown to influence the cytotoxic activity against specific cancer cell lines .

Material Science

In material science, this compound is utilized in the development of polymers and coatings. Its dioxane component contributes to improved flexibility and durability of materials.

Application Example: Coating Formulations

Studies indicate that incorporating this compound into coating formulations enhances adhesion and resistance to environmental factors .

Analytical Chemistry

The compound is also significant in analytical chemistry as a standard reference material for various analytical techniques, including chromatography and mass spectrometry.

Method Development: Chromatographic Techniques

The use of this compound as a standard has facilitated the development of reliable chromatographic methods for the quantification of similar compounds in complex mixtures .

Table 1: Applications Overview

| Application Field | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceutical | Synthesis of anticancer agents | Enhanced bioactivity and selectivity |

| Material Science | Polymer and coating development | Improved flexibility and durability |

| Analytical Chemistry | Standard reference material | Reliable quantification methods |

作用機序

尿酸塩は、主に抗酸化剤としての役割を通じてその効果を発揮します。それは活性酸素種をスカベンジし、細胞を酸化ストレスから保護します。 体内では、尿酸塩は尿酸トランスポーター1やグルコーストランスポーター9などのさまざまなタンパク質によって輸送され、血液と組織中のレベルを調節します .

類似の化合物:

尿酸: 尿酸塩の非イオン化形態であり、同じ代謝経路に関与しています。

アラントイン: 尿酸塩の酸化の産物であり、より可溶性で排泄しやすいです。

独自性: 尿酸塩は、廃棄物と抗酸化剤の両方の役割を果たすという点でユニークです。尿素は比較的無毒ですが、尿酸塩の濃度が高いと病気を引き起こす可能性があります。 さらに、尿酸塩のプリン代謝への関与は、他の窒素含有廃棄物とは異なります .

類似化合物との比較

Uric Acid: The non-ionized form of urate, involved in the same metabolic pathways.

Allantoin: A product of urate oxidation, more soluble and easily excreted.

Urea: Another nitrogenous waste product, but derived from protein metabolism rather than purine metabolism.

Uniqueness: Urate is unique in its dual role as both a waste product and an antioxidant. Unlike urea, which is relatively non-toxic, high levels of urate can lead to medical conditions. Additionally, urate’s involvement in purine metabolism distinguishes it from other nitrogenous waste products .

生物活性

3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by research findings from diverse sources.

Chemical Structure and Properties

The compound features a methoxy group and a dioxane ring, which may contribute to its biological activity. The structural formula can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antiviral Activity : The compound has been noted for its inhibitory effects on viral replication, particularly against SARS-CoV-2, as evidenced by studies showing reduced viral load in treated cells .

- Cytotoxicity : In vitro studies have demonstrated that this compound induces cytotoxic effects in various cancer cell lines. The IC50 values indicate significant potency in inhibiting cell proliferation .

- Enzymatic Inhibition : It has been observed to lower secondary proteolytic contaminant activities while maintaining typical collagenase activity, suggesting its potential as a therapeutic agent in conditions involving extracellular matrix remodeling .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Viral Proteins : The compound may interfere with the function of viral proteins necessary for replication and assembly, thereby reducing the overall viral load in infected cells.

- Cell Cycle Arrest : Similar to other compounds with cytotoxic properties, it may induce cell cycle arrest at G1 and G2/M phases, leading to apoptosis in cancer cells .

- Modulation of Signaling Pathways : The compound's interaction with specific cellular pathways could lead to altered gene expression profiles that favor apoptosis over survival in malignant cells.

Case Studies and Research Findings

特性

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-16-12-5-2-4-11(10-12)13(15)6-7-14-17-8-3-9-18-14/h2,4-5,10,14H,3,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGQOWFJIIGQMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560178 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121789-35-3 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。